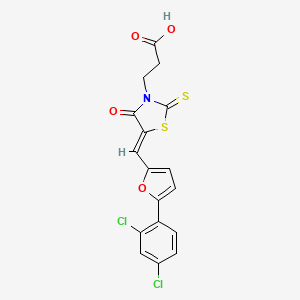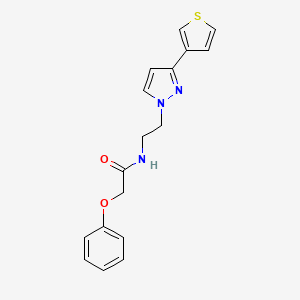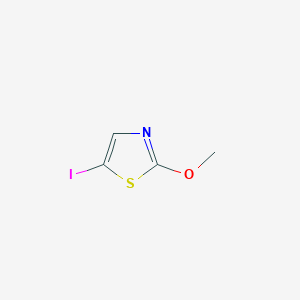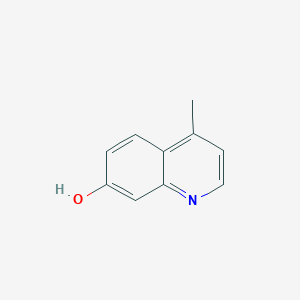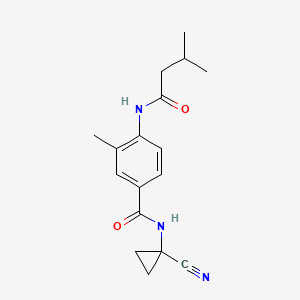
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased GABA levels, resulting in anticonvulsant and anxiolytic effects.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and anxiolytic effects, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can increase the levels of the endogenous GABA receptor modulator, 3-hydroxypropionic acid, which may contribute to its therapeutic effects. Additionally, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitters. However, one limitation is that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide. One area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, as well as its potential for the treatment of other neurological and psychiatric disorders. Finally, research on the long-term effects and potential toxicity of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide, followed by the reaction of the amide with cyanocyclopropane in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has anticonvulsant and anxiolytic effects in animal models, and clinical trials have shown promising results in the treatment of cocaine addiction.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

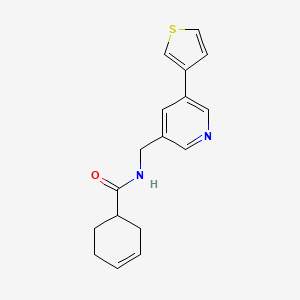
![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
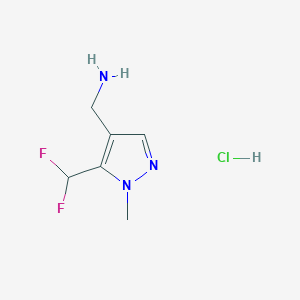
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)
